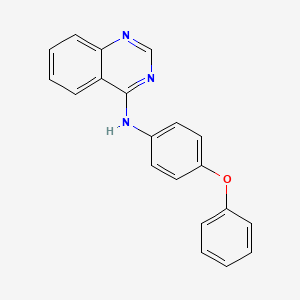

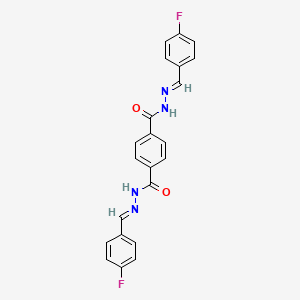

![molecular formula C20H24N4O4 B5569883 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569883.png)

8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves a series of chemical reactions starting from basic organic compounds to achieve the desired complex structure. Techniques such as Knoevenagel condensation followed by epoxidation and cyclization reactions are common in their synthesis pathway. For example, Caroon et al. (1981) synthesized a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, demonstrating the versatility of this compound class in medicinal chemistry applications (Caroon et al., 1981).

Scientific Research Applications

Synthesis and Biological Activity

This compound belongs to a broader class of substances known for their synthesis and evaluation for biological activities. For instance, research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and tested for their antihypertensive activities, demonstrating the potential for medical applications in treating hypertension without delving into specific drug usage or dosages (Caroon et al., 1981).

Chemotherapy and Antidiabetic Applications

Research into spirotetrahydrofurans, a class to which this compound is related, has identified potential anticancer and antidiabetic applications. Specific derivatives have shown significant activity against human breast carcinoma and liver carcinoma cell lines, highlighting the compound's relevance in chemotherapy research. Additionally, some derivatives demonstrated alpha-amylase and alpha-glucosidase inhibitory activities, suggesting potential antidiabetic benefits (Flefel et al., 2019).

Neuroprotective Effects

A subset of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives has been investigated for neuroprotective effects, particularly in the context of calcium uptake inhibition in neural tissues. These studies have shown promising results in protecting against brain edema and memory and learning deficits induced by various agents, offering insights into potential applications in neuroprotection and the treatment of neurological disorders (Tóth et al., 1997).

Muscarinic Agonistic Activity

Investigations into the muscarinic agonistic activity of related compounds have been conducted, with specific derivatives showing binding affinities to M1 and M2 receptors. These studies contribute to understanding the potential of these compounds in modulating cholinergic pathways, which could be beneficial in treating diseases associated with cognitive dysfunction (Tsukamoto et al., 1995).

Tachykinin NK2 Receptor Antagonism

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have also been synthesized and evaluated for their affinity towards tachykinin NK2 receptors, showing potential as non-peptide NK2 receptor antagonists. This research indicates possible applications in treating respiratory disorders, such as asthma, by modulating the tachykinin system (Smith et al., 1995).

Mechanism of Action

Future Directions

properties

IUPAC Name |

8-(2-methylpyrazole-3-carbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-22-17(7-10-21-22)18(25)23-11-8-20(9-12-23)15-24(19(26)28-20)13-14-27-16-5-3-2-4-6-16/h2-7,10H,8-9,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHIHQWVDANQBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N2CCC3(CC2)CN(C(=O)O3)CCOC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-4-methyl-6-[4-(3-methylbenzoyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B5569800.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5569810.png)

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5569833.png)

![N'-[(5-bromo-2-furyl)methylene]-2-phenylacetohydrazide](/img/structure/B5569844.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![N-[(3S*,4R*)-1-{[5-(1,5-dimethyl-1H-pyrrol-2-yl)-1,3,4-oxadiazol-2-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5569866.png)

![2-{1-[4-(2-pyridinylmethoxy)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5569876.png)

![(4aR*,7aS*)-1-acetyl-4-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569902.png)